molecular formula C11H14F3N5O B11730120 2-[3-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

2-[3-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11730120
M. Wt: 289.26 g/mol
InChI Key: ISTDQXYSJAHBOE-UHFFFAOYSA-N
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Description

2-[3-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound characterized by the presence of two pyrazole rings and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole, which is then subjected to a series of reactions to introduce the amino and ethan-1-ol groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole rings, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2,2-trifluoroethyl)-1H-pyrazole: A simpler analog with similar structural features.

    2-(1H-pyrazol-1-yl)ethanol: Lacks the trifluoroethyl group but shares the pyrazole and ethanol moieties.

    4-(trifluoromethyl)-1H-pyrazole: Contains a trifluoromethyl group instead of a trifluoroethyl group.

Uniqueness

2-[3-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the combination of its trifluoroethyl group and dual pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14F3N5O

Molecular Weight

289.26 g/mol

IUPAC Name

2-[3-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H14F3N5O/c12-11(13,14)8-19-7-9(6-16-19)5-15-10-1-2-18(17-10)3-4-20/h1-2,6-7,20H,3-5,8H2,(H,15,17)

InChI Key

ISTDQXYSJAHBOE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1NCC2=CN(N=C2)CC(F)(F)F)CCO

Origin of Product

United States

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